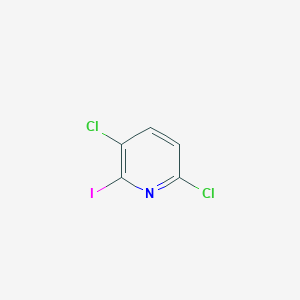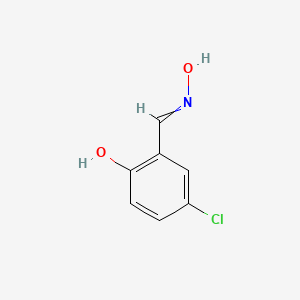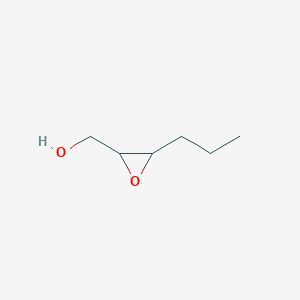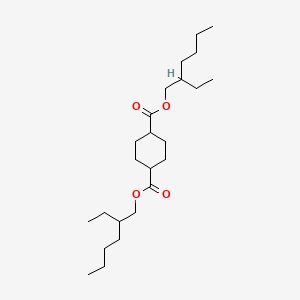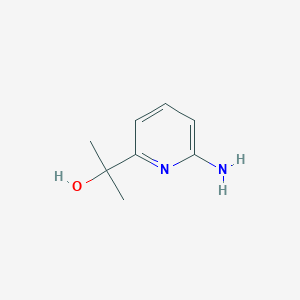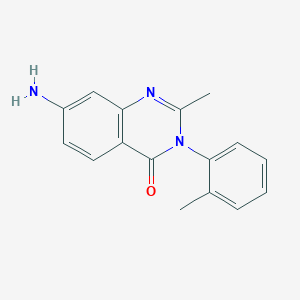
7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, in particular, may exhibit unique properties due to its specific functional groups and structural configuration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one with an amine source to introduce the amino group at the 7-position. The reaction conditions, such as temperature, solvent, and catalysts, would need to be optimized to achieve high yield and purity.
Industrial Production Methods
For industrial production, the synthesis would be scaled up, and the process would be optimized for cost-effectiveness and efficiency. This might involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
2-Methylquinazoline: Lacks the amino and o-tolyl groups.
3-(o-Tolyl)quinazoline: Lacks the amino group.
Uniqueness
7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the presence of the amino group at the 7-position and the o-tolyl group at the 3-position. These functional groups can significantly influence its chemical reactivity and biological activity, making it distinct from other quinazoline derivatives.
属性
CAS 编号 |
734-44-1 |
|---|---|
分子式 |
C16H15N3O |
分子量 |
265.31 g/mol |
IUPAC 名称 |
7-amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O/c1-10-5-3-4-6-15(10)19-11(2)18-14-9-12(17)7-8-13(14)16(19)20/h3-9H,17H2,1-2H3 |
InChI 键 |
SWFRTLIVJQMMEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)N)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
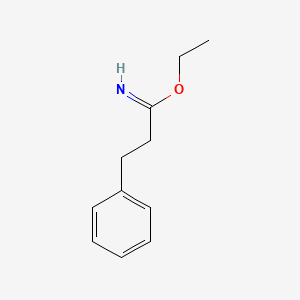
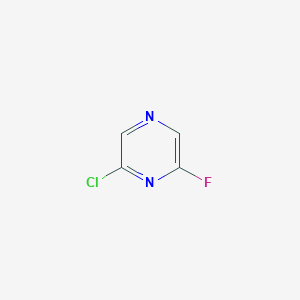
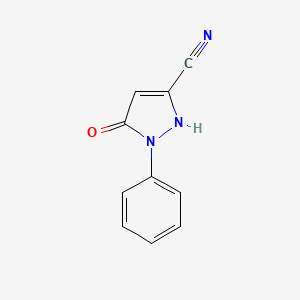
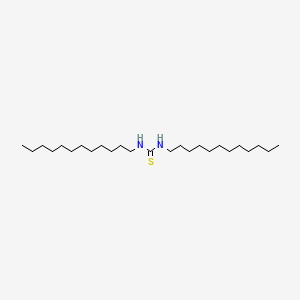
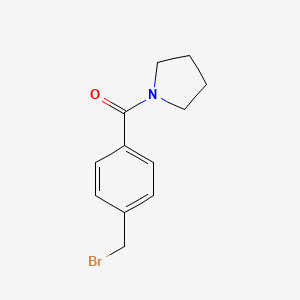
![4-Hydroxy-5-isopropylthieno[2,3-d]pyrimidine](/img/structure/B8767249.png)
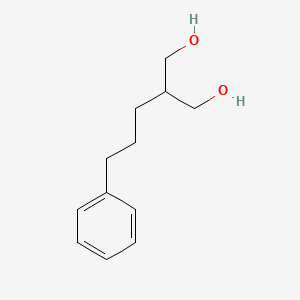
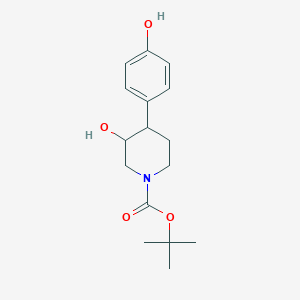
![2-[(2,5-dichloropyridin-4-yl)amino]benzonitrile](/img/structure/B8767279.png)
